Functional Potency and Subtype Selectivity Profile of SIB-1508Y at Human nAChRs
SIB-1508Y exhibits high functional potency and clear selectivity for the α4β2 nAChR subtype over other heteromeric nAChRs. In recombinant human nAChR assays, it is significantly more potent at α4β2 (EC50 = 1.8 nM) compared to α2β4 (5 nM), α4β4 (9 nM), and α3β4 (23 nM) receptors [1]. This represents an approximately 3- to 13-fold preference for α4β2. In contrast, nicotine, the prototypical nAChR agonist, is a much weaker and less selective activator, with reported EC50 values in the micromolar range [2].
| Evidence Dimension | Recombinant human nAChR activation (EC50, nM) |
|---|---|
| Target Compound Data | α4β2: 1.8 nM; α2β4: 5 nM; α4β4: 9 nM; α3β4: 23 nM |
| Comparator Or Baseline | Nicotine (α4β2): EC50 ~ 730 nM (functional assay) |
| Quantified Difference | SIB-1508Y is ~400-fold more potent at α4β2 than nicotine. SIB-1508Y has 3-13 fold selectivity for α4β2 over other subtypes. |
| Conditions | Calcium flux assay in stable cell lines expressing recombinant human nAChR subtypes |
Why This Matters
This demonstrates a clear quantitative advantage in potency and subtype selectivity, enabling more targeted pharmacological intervention at clinically relevant concentrations and minimizing off-target activation associated with broader-spectrum agonists like nicotine.
- [1] SIB 1508Y maleate is a potent neuronal nicotinic acetylcholine receptor (nAChR) agonist (EC50 = 1.8, 5, 9 and 23 nM for α4β2, α2β4, α4β4 and α3β4 receptors, respectively). (probes-drugs.org). View Source
- [2] Nicotinic ACh Receptors. It shows some functional selectivity for α4β2 nAChRs (Ki = 26 nM; EC50 = 730 nM) compared with other nAChR subtypes. (fnkprddata.blob.core.windows.net). View Source
